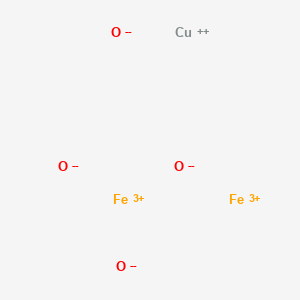
Copper iron oxide (CuFe2O4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Copper iron oxide can be synthesized through several methods, including:
Solid Phase Synthesis: This method involves mixing stoichiometric amounts of copper and iron salts, followed by high-temperature heating to form the compound.
Sol-Gel Combustion: In this method, a sol-gel precursor is prepared and then subjected to combustion to form CuFe2O4 nanoparticles.
Hydrothermal Synthesis: This involves mixing aqueous solutions of copper and iron salts, followed by the addition of a base and heating under hydrothermal conditions.
Nanospace Confinement: This method uses a template to confine the reaction space, leading to the formation of nanometer-sized CuFe2O4 particles.
化学反応の分析
Copper iron oxide undergoes various chemical reactions, including:
Oxidation and Reduction: CuFe2O4 can be reduced to Cu and Fe3O4, and further reduction can lead to the formation of Fe and Cu.
Substitution Reactions: The compound can participate in substitution reactions where copper and iron cations are replaced by other metal ions.
Catalytic Reactions: CuFe2O4 acts as a catalyst in reactions such as the oxidation of organic compounds and the reduction of pollutants.
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Copper iron oxide has a wide range of scientific research applications:
Biomedicine: CuFe2O4 nanoparticles have shown potential in drug delivery systems and cancer therapy due to their magnetic properties.
Environmental Remediation: The compound is used in the removal of pollutants from water and air.
Energy Storage: CuFe2O4 is used in the development of advanced cathode materials for batteries.
作用機序
The mechanism by which copper iron oxide exerts its effects involves its unique structural properties. The compound has an inverse spinel structure, where copper ions occupy octahedral sites, and iron ions are split between octahedral and tetrahedral sites . This arrangement contributes to its magnetic and catalytic properties. In catalytic reactions, both copper and iron centers play a significant role in facilitating the transformation of reactants .
類似化合物との比較
Copper iron oxide can be compared with other similar compounds such as:
Magnetite (Fe3O4): Both compounds have similar spinel structures, but CuFe2O4 has different chemical and physical properties due to the presence of copper.
Cobalt Ferrite (CoFe2O4): This compound also has a spinel structure and is used in similar applications, but it has different magnetic properties due to the presence of cobalt.
Nickel Ferrite (NiFe2O4): Similar to CuFe2O4, nickel ferrite is used in catalysis and magnetic applications, but it has different electrical properties due to the presence of nickel.
Copper iron oxide is unique due to its combination of copper and iron, which imparts distinct magnetic, electrical, and catalytic properties, making it suitable for a wide range of applications.
特性
分子式 |
CuFe2O4 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
copper;iron(3+);oxygen(2-) |
InChI |
InChI=1S/Cu.2Fe.4O/q+2;2*+3;4*-2 |
InChIキー |
GRLMDYKYQBNMID-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


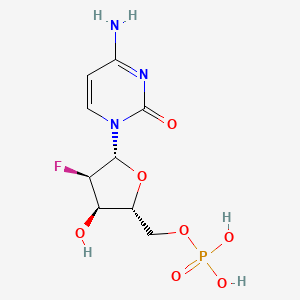
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
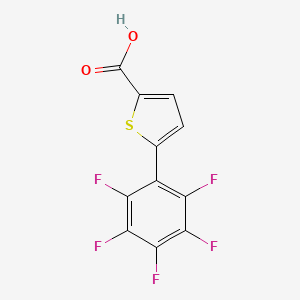
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)
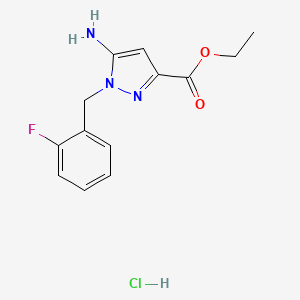
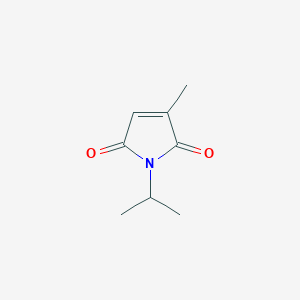
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

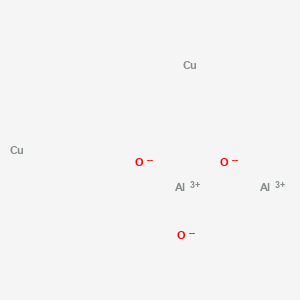
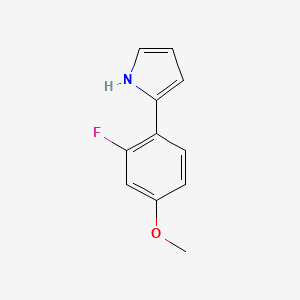
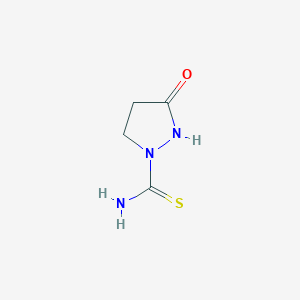
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
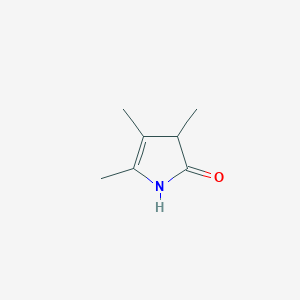
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
